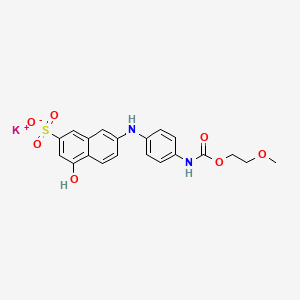

Potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate

Description

Properties

CAS No. |

94086-85-8 |

|---|---|

Molecular Formula |

C20H19KN2O7S |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

potassium;4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H20N2O7S.K/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27;/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27);/q;+1/p-1 |

InChI Key |

WWSXUNHFFFGEME-UHFFFAOYSA-M |

Canonical SMILES |

COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Hydroxy-7-amino-naphthalene-2-sulfonic acid or its derivatives as the naphthalene sulfonate core.

- 4-((2-methoxyethoxy)carbonyl)amino)aniline as the substituted aniline component bearing the carbamate group.

- Potassium salts or bases for neutralization and salt formation.

Stepwise Synthetic Approach

Formation of the Amino-Naphthalene Sulfonate Intermediate

The naphthalene sulfonic acid derivative is functionalized to introduce an amino group at the 7-position while retaining the hydroxy group at the 4-position. This is typically achieved via selective nitration followed by catalytic hydrogenation or reduction to the amine.Preparation of the Carbamate-Substituted Aniline

The 4-aminophenyl moiety is reacted with 2-methoxyethoxycarbonyl chloride or an equivalent carbamoylating agent to install the (2-methoxyethoxy)carbonylamino substituent. This step requires controlled conditions to avoid overreaction or hydrolysis.Coupling Reaction (Aromatic Amination)

The key step involves the nucleophilic aromatic substitution or amide bond formation between the amino group on the naphthalene sulfonate intermediate and the carbamate-substituted aniline. This coupling is often facilitated by coupling agents or under mild heating in polar aprotic solvents.Salt Formation with Potassium Ion

The free acid form of the sulfonate is neutralized with potassium hydroxide or potassium carbonate to yield the potassium salt, enhancing solubility and stability.

Reaction Conditions and Purification

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for coupling steps.

- Temperature: Moderate heating (50–80 °C) is applied to drive coupling reactions.

- pH Control: Careful pH adjustment during salt formation to avoid decomposition.

- Purification: Crystallization from aqueous-organic mixtures or preparative reverse-phase HPLC is used to isolate the pure potassium salt.

Analytical and Process Data

| Parameter | Details |

|---|---|

| Purity Assessment | High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) |

| Mobile Phase for HPLC | Acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) |

| Yield | Typically moderate to high (60–85%) depending on reaction optimization |

| Stability | Stable under neutral to slightly basic conditions; sensitive to strong acids or bases |

| Molecular Weight Confirmation | Mass spectrometry confirms molecular ion at m/z consistent with 470.5 g/mol |

Research Findings and Optimization Notes

- The carbamate group (2-methoxyethoxycarbonylamino) is sensitive to hydrolysis; thus, reaction conditions must minimize water exposure during coupling.

- Potassium salt formation improves aqueous solubility, which is critical for downstream applications.

- Reverse-phase HPLC methods developed for this compound allow for efficient monitoring of reaction progress and purity, facilitating scale-up.

- The synthetic route avoids harsh reagents to preserve the sulfonate and hydroxy functionalities intact.

- Alternative coupling strategies such as Buchwald-Hartwig amination have been explored but classical nucleophilic aromatic substitution remains preferred for this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Nitration and reduction of naphthalene sulfonate | Nitrating agent, catalytic hydrogenation | Introduces amino group at 7-position |

| 2 | Carbamate formation on 4-aminophenyl | 2-Methoxyethoxycarbonyl chloride, base | Protects amine as carbamate |

| 3 | Coupling of amino-naphthalene sulfonate and carbamate aniline | Polar aprotic solvent, mild heating | Forms key C-N bond |

| 4 | Salt formation | Potassium hydroxide or carbonate | Yields potassium salt for stability/solubility |

Chemical Reactions Analysis

Potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with biological targets involved in cancer cell proliferation. Research indicates that derivatives of naphthalene sulfonates exhibit selective cytotoxicity against certain cancer cell lines, suggesting that potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate could be developed into a therapeutic agent for cancer treatment .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways, particularly in the context of metabolic disorders. For instance, it has shown promise as an inhibitor of prolyl hydroxylase, which plays a critical role in hypoxia signaling and can be targeted in conditions like fibrosis and cancer .

Analytical Chemistry Applications

1. Spectroscopic Analysis

this compound can be utilized as a chromogenic reagent in spectroscopic methods. Its unique chemical structure allows it to form complexes with metal ions, which can be analyzed using UV-Vis spectroscopy. This property makes it useful in the detection and quantification of trace metals in environmental samples .

2. Chromatographic Techniques

The compound serves as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its sulfonate group enhances the retention of polar analytes, improving separation efficiency for complex mixtures. This application is particularly valuable in pharmaceutical and environmental analysis .

Materials Science Applications

1. Polymer Additive

In materials science, this compound is being explored as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications such as coatings and composites .

2. Dyeing and Pigmentation

Due to its vivid color properties, this compound is also investigated for use in dyeing processes, particularly in textiles and plastics. Its ability to bind effectively to various substrates allows for the development of vibrant and durable colors .

Case Studies

Mechanism of Action

The mechanism of action of Potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Physicochemical Properties

- Solubility : The (2-methoxyethoxy)carbonyl group in the target compound increases hydrophilicity compared to analogues with methoxy or phenyl substituents .

- Stability : Sulphonate groups in all analogues confer high thermal and aqueous stability. The target compound’s potassium salt form may enhance solubility over sodium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate, CAS 842-18-2) .

Key Research Insights

- Hydrophilicity : The (2-methoxyethoxy)carbonyl group increases water solubility compared to methoxy-substituted analogues, critical for drug formulation .

- Safety: Sulphonated naphthalenes generally require careful handling due to irritancy risks (e.g., skin/eye precautions for 7-amino-4-hydroxy derivatives ).

Comparative Data Table

| Property | Target Compound | 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid | Direct Red 23 |

|---|---|---|---|

| Molecular Weight | ~500 (estimated) | 335.33 | 821.77 |

| Solubility | High (polar solvents) | Moderate | High (aqueous) |

| Functional Groups | Sulphonate, hydroxy, (2-methoxyethoxy)carbonyl | Sulphonate, hydroxy, methoxy | Azo, sulphonate, acetamido |

| Primary Use | Research/Pharmaceuticals | Intermediate | Hair dye |

Biological Activity

Potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate, commonly referred to as potassium naphthalenesulfonate, is a complex organic compound with significant potential in biological research and medicinal chemistry. Its molecular formula is , and it has a molar mass of approximately 470.54 g/mol. This compound features a naphthalene ring system substituted with various functional groups that may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria, suggesting its potential utility in developing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell proliferation, thus inhibiting cancer cell growth. The mechanism appears to involve modulation of signaling pathways critical for tumor development.

The exact mechanism of action is still under investigation, but it is believed that this compound may bind to specific molecular targets, altering their activity and triggering various biochemical pathways. This interaction could lead to the inhibition of key processes involved in both microbial and cancerous cell proliferation.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the introduction of hydroxy, amino, and methoxyethoxycarbonyl groups under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Comparative Studies

Comparative studies with similar compounds reveal that variations in functional groups significantly affect biological activity. For instance, compounds sharing a naphthalene sulfonic acid backbone but differing in substituents demonstrate distinct chemical properties and biological effects, highlighting the importance of structural modifications in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C20H19KN2O7S |

| Molar Mass | 470.54 g/mol |

| CAS Number | 94086-85-8 |

| EINECS | 301-875-4 |

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits growth of several pathogenic bacteria |

| Anticancer | Potentially inhibits cancer cell proliferation |

| Mechanism | Interaction with enzymes/receptors |

Q & A

Basic: What are the recommended synthetic routes for Potassium 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonate?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including:

- Azo Coupling : Formation of the azo linkage (N=N) between aromatic amines, as seen in structurally similar sulfonated naphthalene derivatives .

- Sulfonation : Introduction of the sulfonate group via sulfuric acid or sulfonic acid derivatives under controlled conditions .

- Carbamate Formation : The (2-methoxyethoxy)carbonyl group can be introduced via reaction with chloroformate derivatives in the presence of a base (e.g., K₂CO₃) .

- Purification : Solid-phase extraction (SPE) using HLB cartridges, as described for sulfonated aromatic compounds, ensures removal of unreacted intermediates .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- Spectroscopy :

- UV-Vis : Identify π→π* and n→π* transitions in the azo and sulfonate groups (λmax ~400–600 nm) .

- NMR : Assign protons on the naphthalene core (δ 6.5–8.5 ppm) and the methoxyethoxy group (δ 3.3–4.5 ppm) .

- FT-IR : Confirm sulfonate (S=O stretching ~1200 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M–K]⁻ ion for sulfonate salts) .

Advanced: How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies should include:

- pH Titration : Monitor degradation via HPLC at pH 2–12. Sulfonate groups are stable in alkaline conditions but may hydrolyze under strong acids .

- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures. Azo bonds typically degrade above 200°C .

- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives under varying conditions .

Advanced: What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at the azo group (reactivity hotspot) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonate and carbonyl binding .

- QSAR Models : Correlate substituent effects (e.g., methoxyethoxy group) with logP and solubility parameters for bioavailability predictions .

Advanced: How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound?

Methodological Answer:

- Comparative Analysis : Replicate conflicting studies using standardized conditions (e.g., solvent purity, buffer ionic strength) .

- Advanced Chromatography : Employ UPLC-MS/MS to separate and identify isomerized or degraded byproducts that may skew data .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) by growing single crystals in DMSO/water .

Advanced: What experimental designs are optimal for studying its interactions with biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) with immobilized proteins (e.g., serum albumin) .

- Fluorescence Quenching : Titrate the compound into fluorophore-labeled DNA or enzymes to assess binding constants (e.g., Stern-Volmer plots) .

- Cytotoxicity Assays : Use MTT or resazurin assays in cell lines (e.g., HepG2) to evaluate IC₅₀ values, ensuring controls for sulfonate-mediated osmotic effects .

Advanced: How can substituent modifications (e.g., methoxyethoxy vs. ethoxy) alter its photophysical properties?

Methodological Answer:

- Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., –OCH₂CH₂OCH₃ → –OCH₂CH₃) .

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to compare excited-state lifetimes and charge-transfer efficiency .

- Electrochemical Analysis : Cyclic voltammetry in DMF can reveal substituent effects on redox potentials (e.g., E₁/₂ for azo reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.